molecular formula C19H17FN8O2 B15142985 2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole

2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No.: B15142985
M. Wt: 408.4 g/mol
InChI Key: OENNTZBJPRRGFL-JTQLQIEISA-N
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Description

2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of various substituents. Common synthetic routes may include:

    Cyclization reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the fluoroethyl and other substituents using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a component in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: Involvement in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole may include other oxadiazoles with different substituents. Examples include:

  • 2,5-diphenyl-1,3,4-oxadiazole
  • 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting properties. These may include unique biological activities, chemical reactivity, or physical properties.

Properties

Molecular Formula

C19H17FN8O2

Molecular Weight

408.4 g/mol

IUPAC Name

2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m0/s1

InChI Key

OENNTZBJPRRGFL-JTQLQIEISA-N

Isomeric SMILES

CC1=NC2=C(N1CC3=NN=C(O3)[C@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

Canonical SMILES

CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

Origin of Product

United States

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